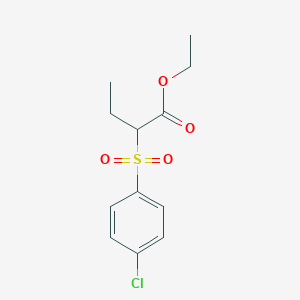![molecular formula C22H30N2O2 B14251520 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 174271-72-8](/img/structure/B14251520.png)
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol is a synthetic organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their photoresponsive properties, which make them useful in various applications, including materials science and photochemistry. This particular compound features an octyl group attached to the phenyl ring, which can influence its solubility and interaction with other molecules.
Métodos De Preparación
The synthesis of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-octylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenethyl alcohol in the presence of a base, such as sodium hydroxide, to form the azobenzene derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications, including:
Materials Science: Due to its photoresponsive properties, it is used in the development of light-responsive materials, such as photo-switchable polymers and liquid crystals.
Biology: The compound can be used as a molecular probe to study biological processes involving light-induced conformational changes.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where light-triggered release of therapeutic agents can be achieved.
Industry: It is used in the formulation of photoresponsive coatings and adhesives, which can change properties upon exposure to light.
Mecanismo De Acción
The mechanism of action of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol involves the photoisomerization of the azobenzene moiety. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, leading to a change in its molecular conformation. This conformational change can affect its interaction with other molecules and materials, enabling its use in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol include other azobenzene derivatives, such as:
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol: This compound features a pyridine ring instead of an octyl group, which can influence its solubility and reactivity.
3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol: This compound has a different spacer group, which can affect its photoresponsive properties and applications.
The uniqueness of this compound lies in its specific structural features, such as the octyl group, which can enhance its solubility in non-polar solvents and influence its interaction with other molecules and materials.
Propiedades
Número CAS |
174271-72-8 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[4-[(4-octylphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C22H30N2O2/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)23-24-21-13-15-22(16-14-21)26-18-17-25/h9-16,25H,2-8,17-18H2,1H3 |
Clave InChI |
FCSYMZMQQJJDJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


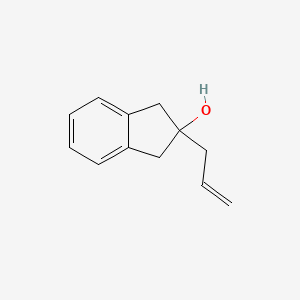
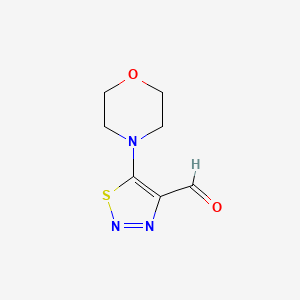
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
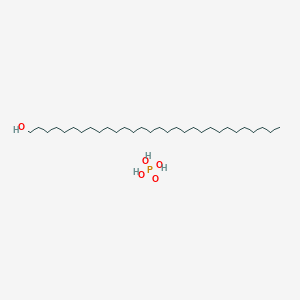
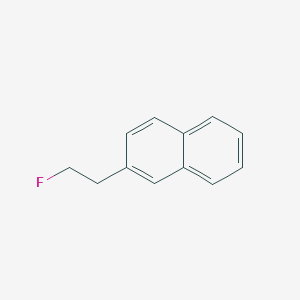
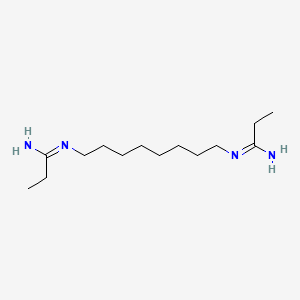
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
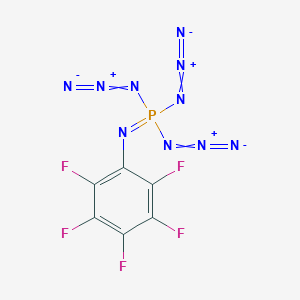

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
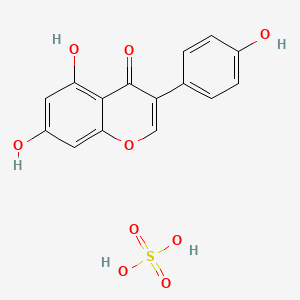
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
